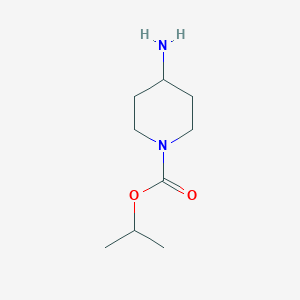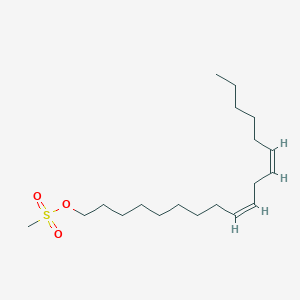
Propyl L-lactate
Descripción general
Descripción
Propyl L-lactate is a chemical compound that belongs to the class of alpha-hydroxy acids. It is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a clear, colorless liquid with a fruity odor. It is a chiral molecule, which means that it exists in two enantiomeric forms. The L-enantiomer of propyl lactate is the biologically active form.
Aplicaciones Científicas De Investigación
Occurrence in Alcoholic Beverages
Propyl L-lactate has been detected in various alcoholic beverages, indicating its role in contributing to their aroma profiles. It was first identified in Chinese Baijiu, a type of Chinese liquor. Later studies found its presence in beer and tequila. In beers from 11 different countries, propyl lactate concentrations ranged from 0.23–51.71 µg L−1, whereas in tequila, concentrations ranged from 0.77–12.14 mg L−1. These findings suggest that propyl lactate is a widespread component in certain alcoholic beverages and plays a significant role in their odor characteristics (Sun et al., 2018). Similarly, Wu et al. (2015) reported its detection in 72 Chinese Baijius, with its levels varying significantly among different distillates and contributing notably to their aroma (Wu et al., 2015).
Lactate Metabolism Research
In the broader context of lactate metabolism, this compound forms part of the ongoing research. Ferguson et al. (2018) discussed the historical context and current understanding of lactate metabolism, highlighting its role as a significant player in coordinating whole-body metabolism (Ferguson et al., 2018). Additionally, Brooks (2018) explored lactate's roles as an energy source, a gluconeogenic precursor, and a signaling molecule, underlining the importance of lactate shuttle concepts in both clinical and exercise physiology contexts (Brooks, 2018).
Application in Sensors and Biotechnology
This compound's derivatives have been studied in the development of sensors and biotechnological applications. Sartain et al. (2006) reported on the development of a holographic sensor for real-time measurement of L-lactate, potentially applicable in sports medicine and clinical diagnostics (Sartain et al., 2006). Rattu et al. (2020) reviewed lactate detection sensors, discussing the significance of L-lactate in various industries and the development of high-throughput nanobiosensors for on-site lactate detection (Rattu et al., 2020).
Contribution to Nanocomposite Materials
The synthesis and properties of anisotropic derivatives of L-lactic acid, including its nanocomposites, have been explored. These materials are capable of interacting with inorganic nanoparticles, suggesting potential applications in creating new nanocomposite materials (Bezborodov et al., 2018).
Clinical and Biological Applications
In clinical and biological contexts, this compound and its derivatives are significant. For example, Carrard et al. (2016) investigated the antidepressant-like effects of L-lactate in animal models, revealing its potential role in treating depression (Carrard et al., 2016). Berthet et al. (2009) studied lactate’s neuroprotective role after cerebral ischemia, providing insights into its therapeutic potential in neurological conditions (Berthet et al., 2009).
Mecanismo De Acción
Target of Action
(S)-Propyl 2-hydroxypropanoate, also known as Propyl lactate, L- or Propyl L-lactate, is a derivative of lactic acid As a derivative of lactic acid, it may interact with similar biological targets, such as enzymes involved in metabolic pathways .
Mode of Action
Lactic acid, from which this compound is derived, plays a crucial role in various metabolic processes . It can be hypothesized that (S)-Propyl 2-hydroxypropanoate might interact with its targets in a similar manner, potentially acting as an intermediate in metabolic pathways.
Biochemical Pathways
Lactic acid, the parent compound of (S)-Propyl 2-hydroxypropanoate, is a key intermediate in several biochemical pathways, including glycolysis and the Cori cycle . It is plausible that (S)-Propyl 2-hydroxypropanoate might be involved in similar pathways, affecting downstream effects such as energy production and pH regulation.
Pharmacokinetics
Lactic acid is known to be readily absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
As a derivative of lactic acid, it might be involved in similar biological processes, such as energy production and ph regulation
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(S)-Propyl 2-hydroxypropanoate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a precursor for the production of the bioplastic polymer poly-lactic acid
Cellular Effects
Considering its structural similarity to lactic acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
(S)-Propyl 2-hydroxypropanoate is likely involved in metabolic pathways related to lactic acid, given its structural similarity It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
propyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGAIQLOCKNQA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042344 | |
| Record name | Propyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53651-69-7 | |
| Record name | Propyl (2S)-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53651-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl lactate, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053651697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, propyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl (2S)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL LACTATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71C4733FP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)






![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)





